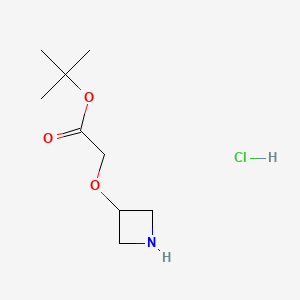

tert-Butyl 2-(azetidin-3-yloxy)acetate HCl

Description

Overview of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Azetidines, also known as azacyclobutanes, are a significant class of saturated heterocyclic organic compounds featuring a four-membered ring containing three carbon atoms and one nitrogen atom. wikipedia.orgub.bw They belong to the broader family of four-membered heterocycles which also includes structures like oxetanes (containing oxygen) and thietanes (containing sulfur). researchgate.net In the realm of nitrogen-containing heterocycles, azetidines are notable for their unique structural and electronic properties, which distinguish them from their three-membered (aziridines) and five-membered (pyrrolidines) counterparts. rsc.orgresearchgate.net

These compounds serve as crucial raw materials, intermediates, and catalysts in organic synthesis. researchgate.netmagtech.com.cn Their rigid, puckered structure provides a defined three-dimensional orientation for substituents, making them valuable scaffolds in medicinal chemistry. researchgate.netresearchgate.net The presence of the nitrogen heteroatom imparts basicity and provides a handle for further functionalization. nih.gov Despite initial challenges associated with their synthesis, azetidines are now recognized as important building blocks for creating more complex, biologically active molecules. popline.orgnih.gov

Role of Ring Strain in Azetidine (B1206935) Reactivity and Stability

The most defining characteristic of azetidines is their significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This inherent strain is a direct consequence of the deviation of bond angles from the ideal tetrahedral angle. The ring-strain energy of azetidines is intermediate between that of the more strained and highly reactive aziridines (approx. 27.7 kcal/mol) and the much more stable, virtually strain-free pyrrolidines (approx. 5.4 kcal/mol). researchgate.netrsc.org

This intermediate level of ring strain is the key to the unique chemical profile of azetidines. rsc.orgresearchwithrutgers.com It renders the ring susceptible to nucleophilic ring-opening reactions, a property that makes them valuable synthetic intermediates for accessing substituted acyclic amines. researchgate.net However, they are significantly more stable and easier to handle than the corresponding aziridines. researchgate.netrsc.org This balance of stability and "strain-driven" reactivity allows for chemical transformations to be triggered under specific conditions, providing a powerful tool for synthetic chemists. rsc.orgrsc.org The strain not only influences reactivity but also endows the azetidine scaffold with a desirable molecular rigidity, a feature that can be advantageous in drug design for optimizing interactions with biological targets. researchgate.netnih.gov

Historical Context of Azetidine Synthesis and Applications in Chemical Research

The history of azetidine chemistry dates back to the early 20th century, with initial synthetic methods proving to be challenging due to the strained nature of the four-membered ring. jmchemsci.combham.ac.uk One of the most historically significant and well-known derivatives of the azetidine structure is the 2-azetidinone ring, which forms the core of β-lactam antibiotics like penicillin, discovered by Alexander Fleming. jmchemsci.com The profound impact of these antibiotics spurred significant interest among organic chemists and medical researchers in the synthesis and functionalization of the azetidine ring. researchgate.net

Historically, the synthesis of azetidines has been less developed compared to other saturated nitrogen heterocycles. researchgate.net Common early strategies involved the intramolecular cyclization of precursors such as 1,3-amino alcohols. researchgate.net Over the past few decades, however, remarkable progress has been made, and a variety of new synthetic methodologies have been developed. researchgate.net These include advancements in cycloaddition reactions, ring-contraction of five-membered heterocycles, and ring-expansion of three-membered heterocycles. magtech.com.cn The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 and has since been used as a starting point for the preparation of various other derivatives. medwinpublishers.com

Strategic Importance of Azetidine Scaffolds in Modern Synthetic Routes

In modern medicinal chemistry and drug discovery, the azetidine scaffold is considered a "privileged" motif. researchgate.netrsc.org Its incorporation into a drug candidate can offer several advantages, including improved potency, enhanced metabolic stability, and better pharmacokinetic profiles. nih.gov The rigid three-dimensional structure of the azetidine ring can precisely orient substituents to maximize binding interactions with protein targets, while its relatively low molecular weight helps improve ligand efficiency. nih.gov Consequently, the azetidine core is found in a growing number of approved drugs and clinical candidates, including the antihypertensive agent azelnidipine (B1666253) and the kinase inhibitor cobimetinib. rsc.orgnih.gov

The unique reactivity of azetidines also makes them versatile building blocks in contemporary organic synthesis. rsc.orgpopline.org Strain-release reactions, such as ring-opening with various nucleophiles or ring-expansion to form larger heterocycles, provide access to a diverse array of complex nitrogen-containing molecules that would be difficult to synthesize by other means. rsc.orgresearchgate.net As synthetic methodologies continue to advance, the strategic use of azetidines as key intermediates is expanding, enabling the construction of novel molecular architectures for applications ranging from pharmaceuticals to materials science. rsc.orgresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 2-(azetidin-3-yloxy)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)6-12-7-4-10-5-7;/h7,10H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVPZRCQPFYNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1CNC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of the Compound

Reactivity Profiles of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain (approximately 25.4 kcal/mol), which is the primary driver of its reactivity. rsc.org While more stable than the analogous three-membered aziridine ring, this inherent strain makes the azetidine susceptible to reactions that relieve it. rsc.org For tert-Butyl 2-(azetidin-3-yloxy)acetate, which is an N-unsubstituted azetidine hydrochloride salt, the nitrogen is protonated under acidic conditions, further activating the ring towards nucleophilic attack.

Ring-opening reactions are the most characteristic transformations of the azetidine core, typically proceeding via cleavage of one of the C-N bonds. These reactions can be initiated under various conditions, with the mechanism being highly dependent on the substrate and reagents. wikipedia.org

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the azetidine nitrogen is protonated, creating a good leaving group (a neutral secondary amine upon ring opening) and activating the ring carbons toward nucleophilic attack. semanticscholar.org The subsequent attack by a nucleophile can proceed via either an SN1 or SN2 pathway. nih.gov

SN2 Pathway: A nucleophile attacks one of the ring carbons, leading to a concerted bond-breaking and bond-forming step. In an unsymmetrically substituted azetidine, the nucleophile generally attacks the less sterically hindered carbon.

SN1 Pathway: If a substituent on the ring can stabilize a positive charge, the C-N bond may cleave first to form a carbocation intermediate, which is then trapped by a nucleophile. semanticscholar.org

For tert-Butyl 2-(azetidin-3-yloxy)acetate, the substituent at the C-3 position is not expected to strongly stabilize a carbocation. Therefore, under acidic conditions with a competent nucleophile (e.g., a halide from the acid), the reaction would likely proceed via an SN2 mechanism. Attack would occur at the C-2 or C-4 position.

Intramolecular Ring-Opening: The presence of the side chain offers the possibility of intramolecular reactions. Under certain conditions, a pendant group can act as an internal nucleophile, leading to decomposition or rearrangement. For instance, studies on related N-substituted azetidines have shown that pendant amide groups can facilitate an acid-mediated intramolecular ring-opening decomposition. nih.gov While the ester group in the target molecule is a weaker nucleophile than an amide, similar intramolecular pathways cannot be entirely ruled out, potentially leading to lactone formation under specific catalytic conditions. nih.gov

Table 1: General Conditions for Azetidine Ring-Opening Reactions

| Catalyst / Reagent | Nucleophile | Mechanistic Pathway | Typical Products |

| Strong Acids (e.g., HBr, HI) | Halide ions (Br⁻, I⁻) | SN2 or SN1 | γ-Haloamines |

| Lewis Acids (e.g., BF₃·OEt₂) | Various (e.g., organometallics) | SN1-like (carbocationic intermediate) | γ-Substituted amines |

| Organotrifluoroborates | Vinyl, Alkynyl, Aryl groups | SN1-like (transition-metal-free) | γ-Substituted amines with new C-C bonds |

| Pyridine-HF (Olah's reagent) | Fluoride ion (F⁻) | SN1-like | γ-Fluoroamines |

| Internal Nucleophiles (e.g., pendant amides) | Amide oxygen | Intramolecular SN2 | Lactones, Lactams |

While ring-opening is dominant, reactions can also occur at the substituents of the azetidine ring without its cleavage. Direct nucleophilic substitution at the C-3 position of the azetidine ring is less common and generally requires prior activation, for example, by converting the hydroxyl group of an azetidin-3-ol (B1332694) precursor into a better leaving group like a mesylate or tosylate.

In the synthesis of related 3-substituted azetidines, the C-3 position is often functionalized via nucleophilic substitution on a precursor like 1-benzhydrylazetidin-3-one or its corresponding alcohol. For tert-Butyl 2-(azetidin-3-yloxy)acetate, the nitrogen atom itself is the most prominent site for nucleophilic attack (alkylation or acylation) to form N-substituted derivatives, which would then significantly alter the reactivity of the ring system.

Transformations Involving the Ether Linkage

Ethers are generally stable and unreactive functional groups, which is why they are often used as solvents. pressbooks.pub However, under forcing acidic conditions, the C-O ether bond can be cleaved. wikipedia.org

The cleavage of ethers almost invariably requires a strong acid, such as HBr or HI, to protonate the ether oxygen, turning the hydroxyl group into a good leaving group. pressbooks.publibretexts.org The subsequent cleavage of the C-O bond can occur through an SN1 or SN2 mechanism. wikipedia.org

SN2 Cleavage: If the alkyl groups attached to the ether oxygen are primary or secondary, the halide nucleophile will attack the less sterically hindered carbon. pressbooks.pub

SN1 Cleavage: If one of the alkyl groups is tertiary, benzylic, or allylic, it can form a stable carbocation. In this case, the C-O bond breaks first, followed by nucleophilic attack on the carbocation. libretexts.org

In tert-Butyl 2-(azetidin-3-yloxy)acetate, the ether linkage connects a secondary carbon of the azetidine ring and a primary carbon of the acetate (B1210297) group. Under strong acid conditions (e.g., refluxing HBr), the ether oxygen would be protonated. The subsequent nucleophilic attack by a bromide ion would likely occur at the primary carbon of the acetate side chain (an SN2 reaction), as it is less sterically hindered. This would yield azetidin-3-ol and 2-bromo-tert-butyl acetate. Cleavage at the secondary azetidine carbon is less likely due to greater steric hindrance.

While direct rearrangements involving the ether linkage itself are uncommon, the ether's presence can influence the reactivity of the neighboring azetidine ring. For instance, the electron-withdrawing inductive effect of the ether oxygen can influence the electron density of the azetidine ring, although this effect is generally modest.

More significant transformations could involve intramolecular reactions where the ether or the adjacent ester group participates in a cyclization or rearrangement. For example, some studies have described rearrangements of 3-(chloromethyl)azetidin-2-ones to azetidine-3-carboxylic acid esters, showcasing the potential for complex intramolecular transformations in functionalized azetidine systems. sci-hub.in In another example, the ring opening of an azetidine intermediate was facilitated by an electron-rich furan ring attached to the azetidine nitrogen. nih.gov While no direct literature on such rearrangements for the specific structure of tert-Butyl 2-(azetidin-3-yloxy)acetate exists, the proximity of the ester and the strained ring suggests the potential for intramolecular cyclization or rearrangement under specific, likely catalyzed, conditions.

Chemistry of the tert-Butyl Ester Functional Group

The tert-butyl ester is a common protecting group for carboxylic acids due to its unique reactivity profile. youtube.com It is highly resistant to basic and nucleophilic conditions but is readily cleaved under acidic conditions.

Acid-Catalyzed Hydrolysis: The most important reaction of the tert-butyl ester is its acid-catalyzed hydrolysis. Unlike most esters which hydrolyze via an acyl-oxygen cleavage (BAC2 mechanism), tert-butyl esters cleave via an alkyl-oxygen cleavage. The mechanism is effectively an SN1 reaction. The reaction is initiated by protonation of either the carbonyl or ether oxygen of the ester. The key step is the loss of the tert-butyl group as a stable tertiary carbocation, which is then quenched by water or another nucleophile to form tert-butanol (B103910), while the carboxylic acid is liberated. youtube.comaskfilo.com This reaction proceeds under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that often leave other acid-sensitive groups intact.

Resistance to Base and Nucleophiles: The tert-butyl group provides significant steric hindrance around the carbonyl carbon, making it highly resistant to nucleophilic attack. Therefore, base-catalyzed hydrolysis (saponification), which requires nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon, does not readily occur. masterorganicchemistry.com This stability allows for selective manipulation of other functional groups in the molecule using basic or nucleophilic reagents.

Transesterification: Transesterification, the conversion of one ester to another, is possible for tert-butyl esters but can be challenging due to steric hindrance. It can be catalyzed by enzymes or under specific acidic or basic conditions, often requiring forcing conditions or specialized catalysts like lanthanum(III) complexes. researchgate.netnih.gov

Thermal Decomposition: Upon heating, tert-butyl esters can undergo elimination of isobutylene (B52900) to generate the corresponding carboxylic acid. This reaction often proceeds through a six-membered cyclic transition state and can be an alternative method for deprotection, although it typically requires higher temperatures than acid-catalyzed cleavage. nih.govmdpi.com

Table 2: Reactivity and Deprotection of the tert-Butyl Ester Group

| Reaction Type | Reagents / Conditions | Mechanism | Outcome |

| Acid-Catalyzed Hydrolysis | Trifluoroacetic Acid (TFA), HCl, H₂SO₄ | SN1-type (Alkyl-oxygen cleavage) | Carboxylic acid + Isobutylene/tert-Butanol |

| Base-Catalyzed Hydrolysis | NaOH, KOH | No reaction (sterically hindered) | BAC2 (Does not occur) |

| Transesterification | Alcohol, Acid/Base/Enzyme catalyst | Nucleophilic Acyl Substitution | New ester + tert-Butanol |

| Thermal Decomposition | Heat (Pyrolysis) | Pericyclic Elimination (Ei) | Carboxylic acid + Isobutylene |

Functionalization of the Azetidine Ring and Side Chains

The azetidine ring is a valuable scaffold in medicinal chemistry, and methods for its functionalization are of significant interest. rsc.orgnih.govnih.gov The reactivity of tert-Butyl 2-(azetidin-3-yloxy)acetate allows for modifications at the nitrogen atom and the carbon atoms of the ring.

Direct functionalization of C(sp³)–H bonds represents a powerful and efficient strategy for elaborating complex molecules. rsc.org In the context of azetidines, this approach allows for the introduction of substituents onto the ring without pre-functionalization. Palladium-catalyzed intramolecular C(sp³)–H amination has been used for the synthesis of functionalized azetidines. rsc.org For instance, a C(sp³)–H arylation of azetidines has been reported, demonstrating the feasibility of this strategy. rsc.org Achieving stereocontrol in such reactions is a significant challenge but can be accomplished through the use of chiral catalysts or directing groups that favor attack from a specific face of the azetidine ring.

Alkylation and acylation reactions can be performed on azetidine derivatives to introduce new carbon-carbon or carbon-acyl bonds. When the azetidine already contains a stereocenter, these reactions can proceed with diastereoselectivity. For example, borane-promoted diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes has been shown to proceed with high yields and diastereoselectivity for various electrophiles. rsc.org The stereochemical outcome is dictated by the existing chiral information within the molecule, which directs the approach of the incoming electrophile.

The secondary amine of the azetidine ring is a prime site for functionalization. nih.gov Standard N-alkylation can be readily achieved. nih.govacs.org More advanced methods allow for the introduction of aryl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds and can be applied to the N-arylation of azetidines. uni-muenchen.de It involves the reaction of the azetidine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.

Nucleophilic Aromatic Substitution (SNAr): For electron-deficient aromatic rings (e.g., those bearing strong electron-withdrawing groups), the azetidine nitrogen can act as a nucleophile and displace a leaving group (like a halide) from the aromatic ring directly. This SNAr reaction provides another route to N-aryl azetidines. uni-muenchen.de

A powerful strategy for the functionalization of the azetidine ring at the C2 position (alpha to the nitrogen) is through deprotonation to form a lithiated intermediate, followed by quenching with an electrophile. uniba.it This process requires an activating group on the nitrogen, such as a Boc (tert-butoxycarbonyl) or thiopivaloyl group, to facilitate the initial deprotonation by a strong base like s-butyllithium (s-BuLi). nih.govacs.orgacs.org

The resulting α-lithiated azetidine is a potent nucleophile that can react with a wide range of electrophiles. cnr.itdntb.gov.ua This allows for the introduction of various substituents at the C2 position. organic-chemistry.org The stereoselectivity of the electrophilic trapping can be influenced by the nature of the N-protecting group, the solvent, and the electrophile itself, often yielding products with good trans-diastereoselectivity. acs.orgnih.gov

Table 2: Examples of Electrophiles Used in Trapping of α-Lithiated Azetidines

| Electrophile Class | Specific Example(s) | Product Type | Reference |

|---|---|---|---|

| Deuterating Agent | D₂O | 2-Deuterated Azetidine | acs.orgnih.gov |

| Alkyl Halides | Methyl Iodide, Benzyl (B1604629) Bromide, Allyl Bromide | 2-Alkylated Azetidines | acs.org |

| Aldehydes/Ketones | Benzaldehyde | 2-(Hydroxyalkyl) Azetidines | acs.orgorganic-chemistry.org |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | 2-Silylated Azetidines | organic-chemistry.org |

| Stannyl Halides | Tributyltin chloride | 2-Stannylated Azetidines | acs.orgorganic-chemistry.org |

| Disulfides | Diphenyl disulfide | 2-(Phenylthio) Azetidines | acs.org |

| Acylating Agents | Mander's reagent | 2-Acylated Azetidines | acs.org |

Influence of the Hydrochloride Salt on Compound Reactivity and Stability

Effect on Reactivity

The reactivity of tert-butyl 2-(azetidin-3-yloxy)acetate is centered around the nitrogen atom of the azetidine ring. In its free base form, the nitrogen possesses a lone pair of electrons, rendering it nucleophilic and basic. However, as the hydrochloride salt, this lone pair is engaged in a bond with a proton (H+), forming a quaternary ammonium (B1175870) salt. quora.comquora.com This protonation effectively neutralizes the nucleophilicity of the nitrogen atom.

Consequently, for the compound to participate in reactions where the azetidine nitrogen acts as a nucleophile—such as alkylation or acylation—a deprotonation step is required. libretexts.org This is typically achieved by treating the hydrochloride salt with a base (e.g., sodium hydroxide, pyridine, or a tertiary amine) to neutralize the HCl and regenerate the reactive free base form. quora.comlibretexts.org

The azetidine ring itself possesses considerable ring strain, a characteristic that drives its reactivity. rsc.org While this strain makes the ring susceptible to cleavage, the protonated state of the hydrochloride salt can, in some contexts, activate the ring. Acid-mediated protonation of the azetidine nitrogen can facilitate ring-opening reactions, as the protonated nitrogen becomes a better leaving group. rsc.orgnih.gov Therefore, the hydrochloride salt form is generally unreactive as a nucleophile but may exhibit heightened reactivity in acid-catalyzed ring-opening transformations.

Effect on Stability

The conversion of the amine to its hydrochloride salt is a common strategy to enhance the chemical stability of the compound. researchgate.net The free base, with its available lone pair of electrons on the nitrogen, is susceptible to atmospheric oxidation. By protonating the nitrogen, the hydrochloride salt form protects this site from oxidative degradation, thereby increasing the compound's shelf-life and stability during storage.

Furthermore, amine hydrochloride salts are typically crystalline solids, which are often more thermally stable and easier to handle, weigh, and store compared to their corresponding free bases, which may be oils or low-melting solids. The solid nature of tert-butyl 2-(azetidin-3-yloxy)acetate HCl makes it less volatile and contributes to its stability.

However, it is important to note that amine hydrochlorides can be hygroscopic. The salt may absorb moisture from the atmosphere, which could potentially affect its long-term stability and reactivity. For this reason, it is often recommended that such compounds be stored in a dry, inert atmosphere at controlled temperatures.

| Property | Hydrochloride Salt Form | Free Base Form |

|---|---|---|

| Physical State | Typically a crystalline solid | Potentially an oil or low-melting solid |

| Nitrogen Nucleophilicity | Low (non-nucleophilic) | High (nucleophilic) |

| Reactivity in N-Alkylation/Acylation | Requires prior neutralization with a base | Directly reactive |

| Stability to Oxidation | High (lone pair is protonated) | Lower (susceptible to oxidation) |

| Handling | Generally easier to handle and weigh | Can be more challenging if an oil |

| Hygroscopicity | Can be hygroscopic | Generally less hygroscopic |

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Reactivity Prediction

High-Resolution Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, methods such as NMR, IR, and mass spectrometry provide detailed information on the connectivity, functional groups, and molecular mass of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, allowing for the confirmation of the compound's regiochemistry—the specific arrangement of its constituent atoms.

For tert-Butyl 2-(azetidin-3-yloxy)acetate HCl, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton. The nine equivalent protons of the tert-butyl group would produce a sharp singlet, while the methylene (B1212753) protons of the acetate (B1210297) group would also appear as a singlet. The protons on the azetidine (B1206935) ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent, non-equivalent protons. The proton on the oxygen-bearing carbon (C3) would be shifted significantly downfield.

¹³C NMR spectroscopy provides complementary information, with a unique signal for each carbon atom. pressbooks.pub The carbonyl carbon of the ester and the quaternary carbon of the tert-butyl group are particularly diagnostic, appearing far downfield. pressbooks.pub The chemical shifts of the azetidine ring carbons confirm the substitution pattern.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively establish the connectivity between protons and carbons, confirming the ether linkage at the 3-position of the azetidine ring. While the molecule is achiral, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to define the preferred solution-state conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for the free base in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| tert-Butyl CH₃ | 1.47 (s, 9H) | 28.1 |

| tert-Butyl C(CH₃)₃ | - | 82.5 |

| Acetate CH₂ | 4.15 (s, 2H) | 65.0 |

| Acetate C=O | - | 170.0 |

| Azetidine C2-H, C4-H | 3.9 - 4.2 (m, 4H) | 50.5 |

| Azetidine C3-H | 4.8 - 5.1 (m, 1H) | 70.2 |

| Azetidine NH | (broad signal) | - |

Note: In the HCl salt form and in polar solvents like D₂O or DMSO-d₆, chemical shifts would vary, and proton exchange with the solvent could affect the appearance of the NH signal.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic "fingerprint" of the compound.

The IR spectrum of this compound would be dominated by several key absorptions. A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the aliphatic ester. orgchemboulder.comspectroscopyonline.com The spectrum would also feature strong bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester and ether linkages. orgchemboulder.comspectroscopyonline.com

The presence of the secondary amine hydrochloride is confirmed by a broad and strong absorption band in the 3000-2700 cm⁻¹ range, which arises from the N-H₂⁺ stretching vibrations. spectroscopyonline.comresearchgate.net Additionally, a medium-intensity band between 1620-1560 cm⁻¹ would be indicative of the N-H₂⁺ bending vibration. cdnsciencepub.com Standard C-H stretching bands for the alkyl portions of the molecule would appear just below 3000 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H₂⁺ (Ammonium) | Stretch | 2700 - 3000 | Strong, Broad |

| N-H₂⁺ (Ammonium) | Bend | 1560 - 1620 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 2980 | Medium-Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong, Sharp |

| C-O (Ester & Ether) | Stretch | 1000 - 1300 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass so precisely that it allows for the calculation of the elemental composition.

For this compound, the molecular weight of the free base is 187.12 g/mol (C₉H₁₇NO₃). Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 188.13.

Under electron ionization (EI) or through collision-induced dissociation (CID) in an MS/MS experiment, the molecule would undergo predictable fragmentation. A common and often dominant fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da), resulting in a carboxylic acid fragment. libretexts.org Another characteristic fragmentation is the cleavage of the C-O bond to lose a tert-butyl radical (57 Da), forming a stable tert-butyl cation at m/z 57 or leaving an [M-57]⁺ fragment. researchgate.net Further fragmentation could involve the cleavage of the azetidine ring.

Table 3: Predicted Mass Spectrometry Fragments (for the free base)

| m/z Value | Identity | Fragmentation Pathway |

| 188.13 | [M+H]⁺ | Protonated Molecular Ion |

| 132.07 | [M - C₄H₈ + H]⁺ | Loss of isobutylene |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

Although tert-Butyl 2-(azetidin-3-yloxy)acetate is an achiral molecule, X-ray crystallography would provide an unambiguous confirmation of its molecular structure and connectivity. More importantly, it would reveal the compound's solid-state conformation and its intermolecular packing arrangement in the crystal lattice. For the hydrochloride salt, this technique would precisely map the hydrogen bonding network, showing the interactions between the ammonium (B1175870) (N-H₂⁺) group of the azetidine ring and the chloride counter-ion, as well as any other potential intermolecular forces that dictate the crystal structure. To date, no public crystal structure for this specific compound has been reported.

Advanced Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. moravek.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing non-volatile or thermally sensitive compounds like this compound. moravek.com

A typical purity assessment would be conducted using a reverse-phase HPLC method. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase. A common mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to ensure sharp peak shapes for the amine.

The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected in the chromatogram. Detection can be achieved using various methods, including ultraviolet (UV) spectroscopy (as the ester carbonyl group has a weak UV absorbance), Evaporative Light Scattering Detection (ELSD), or mass spectrometry (LC-MS), which provides both retention time and mass information for unequivocal peak identification. jopcr.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful predictive tools that complement experimental data. These methods use the principles of quantum mechanics and classical physics to calculate the properties of molecules, providing insights into structure, stability, and reactivity. elixirpublishers.com

Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the lowest energy (most stable) three-dimensional conformation of this compound. thescience.dev Such calculations can also predict spectroscopic data, including NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental results to further confirm the structure. ekb.eg

Quantum Chemical Calculations for Electronic Structure, Energetics, and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules like this compound at the electronic level. These methods, rooted in quantum mechanics, provide detailed insights into the electronic structure, stability, and reactive nature of chemical compounds. researchgate.net By solving approximations of the Schrödinger equation, researchers can determine various electronic and thermodynamic parameters that govern the molecule's physical and chemical behavior. researchgate.net

Electronic Structure: The electronic structure of this compound can be elucidated by calculating its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier molecular orbitals are crucial for predicting chemical reactivity. thescience.dev For instance, the HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. Furthermore, the molecular electrostatic potential (MEP) can be mapped to visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Reactivity Prediction: The reactivity of this compound can be predicted by analyzing various descriptors derived from quantum chemical calculations. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org Global reactivity descriptors like chemical hardness, potential, and electrophilicity can be calculated to quantify the molecule's resistance to deformation of its electron cloud and its tendency to react. mdpi.com These calculations help in predicting how the molecule will behave in different chemical environments and in designing new synthetic pathways. nih.govresearchgate.net

| Parameter | Calculated Value (Arbitrary Units) | Significance for this compound |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's electron-donating ability (nucleophilicity), likely centered on the nitrogen and oxygen atoms. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest empty orbital; relates to the molecule's electron-accepting ability (electrophilicity), potentially at the carbonyl carbon. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Gibbs Free Energy | -450.2 Hartree | Represents the thermodynamic potential and is used to predict the spontaneity of reactions involving the compound. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational lens to observe the time-dependent behavior of molecules, providing insights into their structural flexibility and interactions with their environment. nih.gov For a molecule like this compound, MD simulations can map out its conformational landscape and characterize the non-covalent forces that govern its interactions with other molecules, such as solvents or biological macromolecules. researchgate.net

Conformational Landscapes: The azetidine ring, while strained, is not perfectly rigid. Similarly, the ether linkage and the tert-butyl acetate side chain possess rotational freedom. MD simulations can explore the accessible conformations of the molecule by solving Newton's equations of motion for the atoms over time. This allows for the identification of low-energy, stable conformations and the transitional pathways between them. researchgate.net Understanding the preferred three-dimensional shapes is crucial as the conformation often dictates the molecule's biological activity and physical properties. For example, the relative orientation of the azetidine ring and the ester group can influence how the molecule binds to a target protein.

Intermolecular Interactions: MD simulations are particularly adept at studying the complex network of intermolecular interactions. nih.gov By simulating this compound in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the molecule's ether oxygen, carbonyl oxygen, or the protonated azetidine nitrogen and the surrounding solvent molecules. The simulation can also quantify interaction energies, breaking them down into electrostatic and van der Waals components, to assess the strength of these interactions. nih.gov This information is vital for understanding solubility, crystal packing, and the binding affinity to biological targets. In the context of drug design, MD simulations can be used to study the stability of a ligand-receptor complex, providing a dynamic picture that complements static docking models. researchgate.net

| Interaction Type | Target Molecule/Group | Average Interaction Energy (kJ/mol) | Implication for this compound |

| Hydrogen Bonding | Water (Solvent) | -25.5 | Strong hydrogen bonds with the protonated azetidine nitrogen and ether/carbonyl oxygens contribute to its aqueous solubility. |

| Electrostatic | Anion (Cl⁻) | -350.1 | Strong ionic interaction between the protonated azetidine ring and the chloride counter-ion, crucial for solid-state structure. |

| Van der Waals | Cyclodextrin (Host) | -40.2 | Non-polar interactions, primarily involving the tert-butyl group, can drive the formation of inclusion complexes. |

| Total Interaction | Active Site Residue | -65.8 | The sum of interactions determines the binding affinity to a biological target. |

In Silico Prediction of Reaction Pathways and Selectivity

Computational chemistry provides powerful in silico methods to predict the course of chemical reactions, offering a way to screen potential synthetic routes and understand reaction outcomes without extensive laboratory work. mit.edu For this compound, these predictive models can be used to explore potential reaction pathways for its synthesis or subsequent functionalization, as well as to rationalize observed selectivity. thieme-connect.de

Reaction Pathway Prediction: The functionalization of the azetidine ring or modifications to the side chain can be modeled computationally. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely pathway. This involves locating the structures of reactants, transition states, intermediates, and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational models can compare different potential pathways, such as N-alkylation versus C-functionalization of the azetidine, to predict which reaction is kinetically favored. nih.gov For instance, computational studies on azetidine ring-opening reactions have successfully modeled the transition states to understand how catalysts can influence the reaction course. acs.org

Selectivity Prediction (Regio- and Stereoselectivity): Many reactions involving complex molecules can yield multiple products. In silico methods are invaluable for predicting this selectivity. For reactions on the azetidine ring, computational models can determine whether a reagent will preferentially attack one position over another (regioselectivity). For example, DFT calculations have been used to explain the regioselectivity in the aminolysis of epoxy amines to form azetidines, showing that the calculated transition state energies for different pathways were consistent with the experimentally observed products. nih.govfrontiersin.org Similarly, if new chiral centers are formed, the models can predict which stereoisomer will be the major product (stereoselectivity) by comparing the activation energies leading to each isomer. These predictions can guide the choice of reagents and reaction conditions to achieve the desired outcome. acs.org

| Reaction Type | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome for this compound |

| N-Acylation | Attack at Azetidine Nitrogen | 15.2 | Kinetically favorable pathway for functionalizing the azetidine ring under standard conditions. |

| Ring Opening | Nucleophilic attack at C2 | 28.5 | Higher energy barrier suggests ring opening is less likely than N-acylation under mild conditions. |

| Ester Hydrolysis | Acid-Catalyzed | 22.1 | Susceptible to hydrolysis under acidic conditions, though slower than N-acylation. |

| Ring Opening | Nucleophilic attack at C4 | 29.8 | The least favorable pathway, indicating high regioselectivity for reactions at the nitrogen or C2 position. |

Density Functional Theory (DFT) Applications in Azetidine Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is widely applied in the study of azetidine chemistry to investigate a broad range of molecular properties and reaction mechanisms. nih.govfrontiersin.org Unlike methods that approximate the many-electron wavefunction, DFT calculates the total energy of a system based on its electron density, making it efficient for medium to large-sized molecules like this compound. thescience.dev

DFT is extensively used for geometry optimization, where it determines the lowest-energy three-dimensional structure of a molecule. nih.gov For azetidine derivatives, this includes accurately predicting bond lengths, bond angles, and the puckering of the four-membered ring. Spectroscopic properties, such as vibrational frequencies for infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectra, can also be calculated with DFT to aid in the structural characterization and interpretation of experimental data. researchgate.netnih.gov

In the realm of reactivity, DFT is the method of choice for calculating the frontier molecular orbital energies (HOMO/LUMO) and conceptual DFT descriptors (e.g., hardness, electrophilicity) that help rationalize and predict the chemical behavior of azetidines. thescience.devrsc.org It is also a powerful tool for mechanistic studies. Researchers use DFT to map out entire reaction coordinates, calculating the energies of transition states and intermediates to elucidate reaction mechanisms and understand the origins of selectivity. nih.govresearchgate.netnih.gov For example, DFT calculations have been instrumental in understanding the preference for 4-exo-dig versus 5-endo-dig cyclizations in the synthesis of azetidines and in explaining the regioselectivity of ring-forming reactions catalyzed by Lewis acids. nih.govnih.govfrontiersin.org These applications demonstrate the versatility of DFT as a tool to both explain experimental observations and guide future synthetic efforts in azetidine chemistry.

Tert Butyl 2 Azetidin 3 Yloxy Acetate Hcl As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Azetidine (B1206935) Derivatives

The synthetic utility of tert-butyl 2-(azetidin-3-yloxy)acetate HCl stems from the distinct reactivity of its two functional groups: the azetidine nitrogen and the tert-butyl ester. The secondary amine is nucleophilic and can readily undergo a variety of transformations to create more complex derivatives.

Key reactions involving the azetidine nitrogen include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.

N-Acylation: Formation of amides through reaction with acyl chlorides or carboxylic acids (often requiring activation).

N-Arylation: Coupling with aryl halides, typically under palladium or copper catalysis (e.g., Buchwald-Hartwig amination), to form N-aryl azetidines. uni-muenchen.de

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

The tert-butyl ester group serves as a protected form of a carboxylic acid. It is stable under many basic and nucleophilic conditions used to modify the azetidine nitrogen. This ester can be selectively hydrolyzed under acidic conditions to unmask the carboxylic acid. researchgate.net This liberated acid can then be used for further modifications, such as amide bond formation. This dual reactivity allows for a stepwise approach to building complex molecules, where the azetidine core is first elaborated, followed by manipulation of the acetate (B1210297) side chain.

Role as a Key Intermediate for Biologically Active Compounds

Azetidine-containing compounds are components of numerous biologically active molecules and approved pharmaceuticals. nih.govnih.gov The azetidine ring often serves as a rigid scaffold or a bioisosteric replacement for other groups, like piperazines or morpholines, to improve pharmacological properties. tcichemicals.com (Azetidin-3-yl)acetic acid derivatives, for instance, have been explored as structural analogues for neurotransmitters like 4-aminobutanoic acid (GABA). nih.gov

This compound is a key intermediate for introducing the azetidin-3-yloxy-acetate moiety into potential therapeutic agents. This specific fragment can influence a molecule's polarity, hydrogen bonding capacity, and spatial arrangement, which are critical for its interaction with biological targets. The synthesis of complex molecules often relies on the coupling of such specialized building blocks, allowing for the efficient construction of novel drug candidates. acs.org

Application in Medicinal Chemistry Lead Optimization Programs

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). Building blocks like this compound are invaluable tools in this process.

The compound allows medicinal chemists to systematically explore structure-activity relationships (SAR). By keeping the core azetidin-3-yloxy-acetate structure constant, chemists can synthesize a series of analogues with diverse substituents on the azetidine nitrogen. For example, attaching different aryl groups via N-arylation or various alkyl groups via reductive amination can modulate properties such as lipophilicity, which affects cell permeability and metabolic stability. This systematic approach enables the fine-tuning of a lead compound's properties to achieve a desirable balance of efficacy and drug-like characteristics. nih.gov

Building Block for Diverse Heterocyclic Scaffolds and Chemical Libraries

The creation of chemical libraries containing a wide array of structurally diverse compounds is essential for high-throughput screening and the discovery of new bioactive molecules. The bifunctional nature of this compound makes it an excellent starting material for diversity-oriented synthesis (DOS). nih.gov

A common strategy involves a two-step diversification process:

N-Functionalization: The azetidine nitrogen is reacted with a diverse set of reagents (e.g., sulfonyl chlorides, isocyanates, aldehydes for reductive amination) to create a library of intermediates.

Side-Chain Modification: The tert-butyl ester is then hydrolyzed to the carboxylic acid, which is subsequently coupled with a library of diverse amines to form a large array of amides.

This approach allows for the rapid generation of thousands of unique compounds from a single, versatile starting material. These libraries can then be screened against various biological targets to identify new starting points for drug discovery programs. nih.gov

Precursor in Multistep Organic Synthesis Cascades

In complex, multistep syntheses, the order of reactions and the choice of protecting groups are crucial. This compound is designed to function as a reliable precursor in such synthetic cascades.

A typical synthetic sequence might involve:

N-Functionalization: The free secondary amine of the hydrochloride salt is first neutralized and then reacted with an electrophile to install a desired substituent on the azetidine ring.

Ester Hydrolysis: The tert-butyl group is selectively removed using acidic conditions, such as trifluoroacetic acid or HCl, which are generally orthogonal to many other protecting groups used in organic synthesis. researchgate.netgoogle.com Mild methods, such as using silica (B1680970) gel in refluxing toluene (B28343) or zinc bromide, have also been developed for this purpose. researchgate.netresearchgate.net

Further Elaboration: The resulting carboxylic acid is then activated and coupled with another fragment, often an amine, to form a larger, more complex molecule.

This planned sequence ensures that the different reactive sites of the molecule are addressed in a controlled manner, which is a hallmark of efficient and strategic organic synthesis.

Comparative Analysis with Other Azetidine-Based Intermediates in Synthetic Utility

The synthetic utility of this compound can be better understood by comparing it with other common azetidine-based building blocks. Each intermediate offers unique advantages depending on the desired target structure.

| Building Block | Key Reactive Feature(s) | Primary Synthetic Application |

| This compound | Secondary amine, protected carboxylic acid (via ester) | Introduction of a flexible azetidin-3-yloxy-acetic acid side chain. |

| N-Boc-azetidin-3-one | Ketone, protected secondary amine | C-C bond formation at the 3-position (e.g., Wittig, Grignard reactions); precursor to 3-amino or 3-hydroxy azetidines. |

| N-Boc-3-hydroxyazetidine | Alcohol, protected secondary amine | O-alkylation or O-acylation at the 3-position; conversion to a leaving group for nucleophilic substitution. |

| N-Boc-3-iodoazetidine | Carbon-iodine bond (electrophilic carbon), protected amine | Nucleophilic substitution at the 3-position to introduce a wide variety of C, N, O, or S-linked substituents. |

| N-Boc-azetidine-3-carboxylic acid | Carboxylic acid, protected secondary amine | Direct attachment of molecules via an amide bond at the 3-position of the ring. |

Table 1. Comparative Analysis of Azetidine Building Blocks

Compared to N-Boc-azetidin-3-one , the title compound provides a C-O linkage at the 3-position, whereas the azetidinone is a precursor for C-C or C-N bonds at that same position. In contrast to N-Boc-3-hydroxyazetidine , which offers a versatile handle for introducing various ethers or esters, tert-butyl 2-(azetidin-3-yloxy)acetate comes with the acetate moiety pre-installed, saving a synthetic step if that specific side chain is desired. N-Boc-3-iodoazetidine serves as a powerful electrophile for substitutions, a different type of reactivity compared to the nucleophilic oxygen in the title compound's precursor. uni-muenchen.de Finally, when compared to azetidine-3-carboxylic acid , the title compound provides a longer, more flexible linker (–O–CH₂–COOH) between the azetidine ring and the carboxylic acid functionality, which can be crucial for optimizing interactions with a biological target.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Azetidine (B1206935) Derivatives

The synthesis of azetidines has traditionally been challenging due to the energetic unfavorability of forming strained four-membered rings. nih.gov Future research is focused on developing more efficient, sustainable, and versatile synthetic methods that could be applied to produce tert-Butyl 2-(azetidin-3-yloxy)acetate HCl and its analogs.

Key emerging strategies include:

Photoredox and Photocatalysis: Visible-light-mediated reactions are a cornerstone of modern green chemistry. Techniques like the aza Paternò–Büchi reaction, which involves a [2+2] photocycloaddition between an imine and an alkene, are being refined to produce functionalized azetidines with high yields and diastereoselectivity. nih.govnih.gov Recent advances using iridium-based photocatalysts have enabled these reactions under mild conditions. nih.gov Similarly, photo-induced copper catalysis has been employed for the radical annulation of aliphatic amines with alkynes to construct the azetidine ring. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat transfer, improved scalability, and the ability to use reactive intermediates. rsc.orgbohrium.com The synthesis of N-heterocycles, including azetidines, is a major area of application for flow chemistry. frontiersin.orguc.ptresearchgate.net This methodology could be adapted for the large-scale, automated production of this compound, making it more accessible for extensive research and application.

Strain-Release Synthesis: Utilizing highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) provides a powerful and modular route to substituted azetidines. chemrxiv.orgacs.org The strain-release functionalization of ABBs allows for the rapid and programmable synthesis of complex, stereopure azetidines, a method that could generate a diverse library of analogs based on the core structure of this compound. chemrxiv.orgacs.org

| Synthetic Method | Core Principle | Key Advantages | Potential Application for Azetidine Derivatives |

|---|---|---|---|

| Photoredox Catalysis | Visible-light-induced electron transfer to generate radical intermediates for cyclization. digitellinc.comnih.gov | Mild reaction conditions, high functional group tolerance, sustainable (uses light as a reagent). digitellinc.com | Direct synthesis of complex azetidine cores from simple precursors. |

| Flow Chemistry | Continuous pumping of reagents through microreactors or tubes. bohrium.com | Enhanced safety, scalability, precise temperature control, automation potential. rsc.orgresearchgate.net | Large-scale, efficient, and safer production of azetidine building blocks. |

| Strain-Release Synthesis | Ring-opening functionalization of highly strained precursors like azabicyclobutanes (ABBs). acs.org | Modular, provides rapid access to complex and stereochemically defined azetidines. chemrxiv.org | Generation of diverse libraries of functionalized azetidines for screening. |

Exploration of New Chemical Transformations and Reactivity Patterns for the Compound

Understanding and expanding the reactivity of the azetidine ring is crucial for leveraging this compound as a versatile chemical building block. Future work will focus on functionalizing the core structure in novel ways.

C–H Functionalization: Direct C–H activation and functionalization are highly sought-after transformations as they allow for the modification of a molecule without pre-installed functional groups. nih.gov Palladium-catalyzed methods have been developed for the intramolecular amination of unactivated C-H bonds to form azetidines. organic-chemistry.org Research into the stereospecific C(sp³)–H arylation at the C3 position of the azetidine ring has already enabled the synthesis of antimalarial compounds. acs.org Applying such methods to the azetidine ring of this compound could yield novel derivatives with unique spatial arrangements and properties.

Radical Chemistry: The generation of radicals on or adjacent to the azetidine ring opens up new avenues for bond formation. digitellinc.com Photoredox catalysis can be used to generate tertiary benzylic strained azetidine radicals from carboxylic acid precursors, which can then react with alkenes to create 3-aryl-3-alkyl substituted derivatives. digitellinc.com This approach could be adapted to create new carbon-carbon bonds at the 3-position of the azetidine ring, diversifying the substitution pattern beyond the existing oxyacetate group.

Dynamic Reactivity Control: The reactivity of azetidines can be influenced by the substituent on the nitrogen atom. mdpi.com By controlling factors like temperature and the nature of the N-substituent (electron-donating vs. electron-withdrawing), it may be possible to switch between different reaction pathways, such as α-lithiation versus ortho-lithiation on an adjacent aromatic ring. mdpi.com Exploring these dynamic effects could allow for selective functionalization at different positions of complex molecules containing the tert-Butyl 2-(azetidin-3-yloxy)acetate moiety.

Expansion of Applications in Diverse Fields of Chemical Synthesis

While azetidines are well-established in medicinal chemistry, their unique properties suggest broader utility. nih.govnih.gov The structure of this compound, featuring a protected carboxylic acid and a secondary amine, makes it a versatile intermediate.

Future applications could include:

Bioisosteric Replacement: In drug design, azetidines are used as bioisosteric replacements for more common heterocycles like piperidines and pyrrolidines, often leading to improved physicochemical properties such as solubility and metabolic stability. chemrxiv.org Derivatives of this compound could be explored as novel scaffolds to fine-tune the properties of bioactive molecules.

Catalysis: Chiral, enantiomerically pure azetidines can be used as ligands or auxiliaries in asymmetric catalysis. researchgate.net The core structure of the title compound could be modified to create new chiral catalysts for a range of chemical transformations.

Polymer Chemistry: Azetidines can serve as monomers or crosslinkers in the polymer industry. researchgate.net The bifunctional nature of this compound (after deprotection) could be exploited in the synthesis of novel polymers with unique properties.

Advanced Computational Design and Prediction for Azetidine Chemistry and its Derivatives

Reaction Prediction: Machine learning algorithms, trained on vast databases of published chemical reactions, can now predict the products of complex organic reactions with high accuracy, sometimes outperforming human chemists. cam.ac.uk Such models can be used to identify promising synthetic routes to new derivatives of this compound and to troubleshoot unexpected reactivity.

Quantum Chemical Methods: Computational models based on quantum mechanics can predict molecular properties like frontier orbital energies. mit.edu This information is crucial for understanding and predicting the success of photocatalyzed reactions for azetidine synthesis. By calculating these properties for different starting materials, researchers can computationally screen for reactant pairs that are likely to form azetidines, saving significant experimental time and resources. mit.edu

Property Prediction: Theoretical studies using quantum chemical methods can analyze the electronic, thermodynamic, and spectroscopic properties of novel azetidine derivatives. researchgate.net This allows for the in silico design of molecules with desired characteristics before they are synthesized in the lab.

| Computational Approach | Function | Impact on Azetidine Research |

|---|---|---|

| Machine Learning (ML) | Predicts reaction outcomes and retrosynthetic pathways by learning from large datasets. cam.ac.uknih.gov | Accelerates the discovery of new synthetic routes and helps prioritize experiments. |

| Quantum Chemistry (e.g., DFT) | Calculates molecular properties like orbital energies and reaction barriers. mit.eduresearchgate.net | Provides mechanistic insights and predicts the feasibility of novel reactions, especially in photocatalysis. |

| Molecular Docking & Dynamics | Simulates the interaction of a molecule with a biological target, like a protein. researchgate.net | Guides the design of new azetidine-based drug candidates by predicting binding affinity and mode. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The acceleration of discovery cycles in chemistry increasingly relies on automation and miniaturization. nih.gov Integrating the synthesis of azetidine derivatives with these platforms is a key future direction.

Automated Synthesis: Platforms that combine flow chemistry with robotic systems can automate multi-step synthetic sequences. researchgate.net This would enable the rapid, "on-demand" synthesis of a library of compounds related to this compound, where different building blocks are systematically combined to explore a wide chemical space.

High-Throughput Experimentation (HTE): Miniaturized reaction formats, such as those in 1536-well plates, allow for thousands of reactions to be run in parallel on a nanomole scale. nih.gov This is particularly powerful for reaction development and optimization, allowing for the rapid screening of catalysts, solvents, and reaction conditions.

On-the-Fly Screening: A paradigm shift in drug discovery involves coupling automated, miniaturized synthesis directly with biological screening. nih.gov Libraries of azetidine derivatives could be synthesized and immediately tested for activity in a seamless, automated workflow, dramatically reducing the timeline from molecular design to hit identification. nih.gov This approach minimizes waste and accelerates the discovery of new bioactive compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing tert-Butyl 2-(azetidin-3-yloxy)acetate HCl, and how can purity be verified?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous procedures (e.g., tert-butyl ester formation with HCl) require controlled addition of reagents in polar solvents like acetonitrile/water mixtures . Post-synthesis, purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirmed by H/C NMR for structural validation. Residual solvents should be quantified via GC-MS .

Q. What precautions are necessary for safe handling and storage of this compound?

- Methodological Answer : The compound is hygroscopic and moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in sealed, light-resistant containers. Use gloveboxes for weighing, and avoid exposure to strong acids/bases. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Q. What is known about the acute toxicity profile of this compound?

- Methodological Answer : Limited acute toxicity data are available. Preliminary studies on structurally similar azetidine derivatives suggest moderate oral toxicity (LD > 500 mg/kg in rodents). Always conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo work. Refer to GHS Category 4 guidelines for handling .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies indicate decomposition above 40°C or in acidic/basic conditions (pH < 3 or > 10). For long-term storage, maintain pH 6–8 in anhydrous solvents (e.g., DMF or DMSO). Monitor degradation via LC-MS for byproducts like tert-butyl alcohol or azetidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized when using HCl in the synthesis of this compound?

- Methodological Answer : HCl concentration and addition rate critically influence yield. In analogous syntheses, slow addition of 1M HCl at 0°C minimizes side reactions (e.g., ester hydrolysis). Use pH stat titration to maintain reaction pH ~4.5. Post-reaction, neutralize excess HCl with NaHCO before extraction .

Q. What strategies are effective in characterizing degradation pathways under accelerated stability testing?

- Methodological Answer : Conduct forced degradation studies (40°C/75% RH for 4 weeks). Analyze samples weekly via UPLC-QTOF-MS to identify degradants. For oxidative stress, use 3% HO; for photolysis, employ a xenon lamp (ICH Q1B guidelines). Compare fragmentation patterns with synthetic standards .

Q. How can structural modifications enhance aqueous solubility without compromising bioactivity?

- Methodological Answer : Introduce hydrophilic groups (e.g., PEG linkers or zwitterionic moieties) at the azetidine oxygen. For example, tert-butyl 2-(azetidin-3-yloxy)acetate derivatives with PEG-3 spacers show improved solubility (logP reduction from 2.1 to 0.8) while maintaining receptor binding .

Q. What analytical challenges arise in resolving enantiomeric impurities, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.